molecular formula C6H11Cl2N3O2 B1381428 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 1803566-40-6

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B1381428
CAS No.: 1803566-40-6
M. Wt: 228.07 g/mol
InChI Key: XXTQKDWDNZJAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H9N3O2.2HCl and a molecular weight of 228.08 g/mol . This compound is characterized by the presence of an amino group, a pyrazole ring, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of appropriate pyrazole derivatives with amino acids under controlled conditions. One common method includes the condensation of 4-pyrazolecarboxaldehyde with glycine in the presence of a suitable catalyst, followed by purification and conversion to the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the pyrazole ring and the amino acid moiety, often involving temperature control and pH adjustments .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. This compound can inhibit or activate enzymes, leading to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound in the development of specialized biochemical probes and therapeutic agents .

Properties

IUPAC Name

2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQKDWDNZJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.